molecular formula C19H19FN4O4S B3414128 3-[4-(3-Fluoro-4-methoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine CAS No. 946305-00-6

3-[4-(3-Fluoro-4-methoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine

Cat. No. B3414128
CAS RN: 946305-00-6
M. Wt: 418.4 g/mol
InChI Key: BPIFOCKSXZPQSL-UHFFFAOYSA-N
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Description

“3-Fluoro-4-methoxybenzenesulfonyl chloride” is a fluorinated building block . Its empirical formula is C7H6ClFO3S and it has a molecular weight of 224.64 .

Physical and Chemical Properties This compound is a powder with a melting point between 77-81 °C . It’s important to note that it’s classified as a Skin Corrosive 1B under hazard classifications .

Safety and Hazards

The compound is considered dangerous with a signal word of "Danger" . It’s classified as a combustible, corrosive hazardous material . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

3-[4-(3-fluoro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O4S/c1-27-17-6-4-14(13-15(17)20)29(25,26)24-10-8-23(9-11-24)19-7-5-16(21-22-19)18-3-2-12-28-18/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIFOCKSXZPQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(3-Fluoro-4-methoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine
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3-[4-(3-Fluoro-4-methoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine
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3-[4-(3-Fluoro-4-methoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine
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3-[4-(3-Fluoro-4-methoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine
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3-[4-(3-Fluoro-4-methoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine
Reactant of Route 6
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3-[4-(3-Fluoro-4-methoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine

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